molecular formula C5H6N2O B025083 2-Hydroxy-3-methylpyrazine CAS No. 19838-07-4

2-Hydroxy-3-methylpyrazine

Cat. No.: B025083
CAS No.: 19838-07-4
M. Wt: 110.11 g/mol
InChI Key: LDQRWMQHTORUIY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylpyrazine is a chemical compound with the molecular formula C5H6N2O. It is characterized by the presence of hydroxy and methyl functional groups attached to a pyrazine ring. This compound is known for its presence in various natural products and its potential pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylpyrazine can be synthesized through various methods. One common approach involves the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina. Catalytic systems such as copper-chromium, copper-zinc-chromium, zinc-phosphoric acid-manganese, and silver have been used as catalysts for the preparation of pyrazine derivatives . Another method involves the condensation reaction of diamines and epoxides using copper-chromium catalysts .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler pyrazine compounds .

Scientific Research Applications

2-Hydroxy-3-methylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

  • 3-Methylpyrazin-2-one
  • 3-Methyl-2-pyrazinol
  • 3-Methyl-2(1H)-pyrazinone

Comparison: 2-Hydroxy-3-methylpyrazine is unique due to the presence of both hydroxy and methyl functional groups on the pyrazine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the hydroxy group enhances its solubility in water and its potential for hydrogen bonding, which can influence its reactivity and interactions with biological molecules .

Properties

IUPAC Name

3-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQRWMQHTORUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173577
Record name 2-Hydroxy-3-methylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19838-07-4
Record name 3-Methyl-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19838-07-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methylpyrazine
Source ChemIDplus
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Record name 2-Hydroxy-3-methylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-(1H)-pyrazin-2-one
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Record name 2-HYDROXY-3-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Q & A

ANone: The study identifies 2-hydroxy-3-methylpyrazine as a key intermediate in the degradation pathway of 2,3-diethyl-5-methylpyrazine by the bacterium. The researchers observed that the disappearance of this compound in the culture medium coincided with the release of ammonium []. This suggests that this compound is an intermediate formed just before ring fission and subsequent ammonium elimination in the degradation process. Furthermore, the study found that molecular oxygen is essential for the degradation of both 2,3-diethyl-5-methylpyrazine and this compound, highlighting its importance in this metabolic pathway [].

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